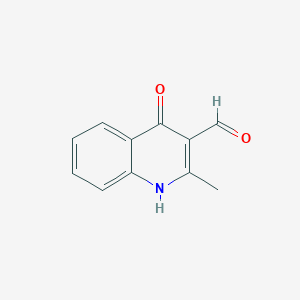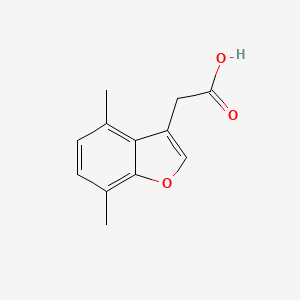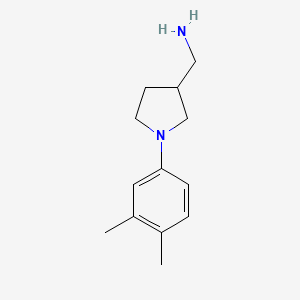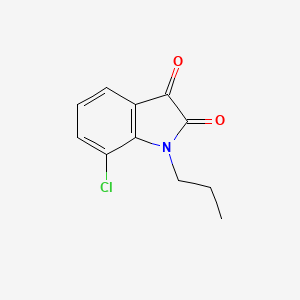
3-Chloro-1,1-difluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1,1-difluoropropane is an organic compound with the molecular formula C3H5ClF2 It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which contains chlorine and fluorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1-difluoropropane can be achieved through several methods. One common approach involves the halogenation of propane derivatives. For instance, the reaction of 1,1,1-trifluoropropane with chlorine gas under controlled conditions can yield this compound. The reaction typically requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product. Additionally, industrial methods may incorporate purification steps, such as distillation and recrystallization, to remove any impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,1-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, this compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can lead to the formation of hydrocarbons.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide can yield 3-Iodo-1,1-difluoropropane, while oxidation with potassium permanganate can produce 3-Chloro-1,1-difluoropropanol .
Scientific Research Applications
3-Chloro-1,1-difluoropropane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-1,1-difluoropropane involves its interaction with specific molecular targets and pathways. In chemical reactions, it acts as a substrate for nucleophilic substitution, oxidation, and reduction processes. The presence of chlorine and fluorine atoms in its structure influences its reactivity and selectivity in these reactions .
In biological systems, this compound can interact with enzymes that catalyze halogenation and dehalogenation reactions. These interactions can provide insights into the enzymatic mechanisms and the role of halogenated compounds in biological processes .
Comparison with Similar Compounds
3-Chloro-1,1-difluoropropane can be compared with other similar compounds, such as:
1-Chloro-1,1-difluoropropane: This compound has a similar structure but differs in the position of the chlorine atom.
3-Chloro-1,1,1-trifluoropropane: This compound contains an additional fluorine atom, which affects its chemical properties and reactivity.
1,3-Dichloro-1,1-difluoropropane: This compound has two chlorine atoms and two fluorine atoms, making it more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct reactivity and applications in various fields.
Properties
CAS No. |
83124-57-6 |
|---|---|
Molecular Formula |
C3H5ClF2 |
Molecular Weight |
114.52 g/mol |
IUPAC Name |
3-chloro-1,1-difluoropropane |
InChI |
InChI=1S/C3H5ClF2/c4-2-1-3(5)6/h3H,1-2H2 |
InChI Key |
IOJZXSJSULVCME-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-[(Methoxyacetyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B12124336.png)
![(3E)-3-[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12124338.png)

![N-({1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)benzamide](/img/structure/B12124356.png)
![2-([(3-Fluorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12124363.png)
![Benzyl [2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]carbamate](/img/structure/B12124369.png)

![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B12124387.png)


![[3-(2,6-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12124415.png)

